Epiamastatin hydrochloride

説明

Historical Context and Emergence within Aminopeptidase (B13392206) Inhibitor Studies

Epiamastatin emerged in the context of research on naturally occurring aminopeptidase inhibitors. It is closely related to Amastatin (B1665947), another well-known competitive inhibitor of aminopeptidases. chemsrc.com Research has often involved comparing the efficacy of Epiamastatin to other inhibitors like Amastatin, Bestatin (B1682670), and Puromycin to understand their differential effects on various aminopeptidase forms. nih.govjneurosci.org For instance, in studies on the nematode Panagrellus redivivus, Epiamastatin was found to be a less effective inhibitor of soluble aminopeptidase compared to Amastatin. nih.gov Similarly, research on the nervous system of the crab Cancer borealis utilized Epiamastatin alongside other inhibitors to elucidate the enzymatic degradation pathways of neuropeptides like proctolin. jneurosci.org

Chemical Classification and Unique Structural Features within Peptidomimetics

Epiamastatin hydrochloride is classified as a peptidomimetic. huji.ac.ilmedchemexpress.com Peptidomimetics are compounds designed to mimic natural peptides but often possess modified structures to enhance properties like stability against enzymatic degradation or improved bioavailability. medchemexpress.comfrontiersin.org This class of molecules is significant in drug discovery as they can replicate the biological activity of peptides while overcoming their inherent limitations. frontiersin.org

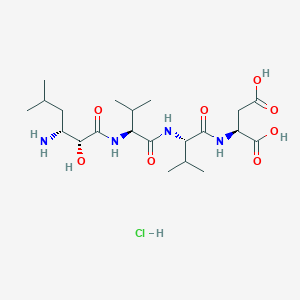

The chemical structure of this compound is [(2R,3R)-3-Amino-2-hydroxy-5-methylhexanoyl]-Val-Val-Asp hydrochloride. glentham.com Its unique structural features allow it to bind specifically to the active site of aminopeptidases, leading to a conformational change in the enzyme that modulates its activity. scbt.com This specificity and the resulting alteration of substrate turnover and reaction rates are central to its function as a research tool. scbt.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | [(2R,3R)-3-Amino-2-hydroxy-5-methylhexanoyl]-Val-Val-Asp hydrochloride | glentham.com |

| CAS Number | 100992-59-4 | scbt.comglentham.comapolloscientific.co.uk |

| Molecular Formula | C21H38N4O8 (hydrochloride form: C21H39ClN4O8) | glentham.comapolloscientific.co.uk |

| Molecular Weight | 474.55 g/mol | glentham.com |

Overarching Significance of Aminopeptidase Modulation in Biological Systems

Aminopeptidases are enzymes that cleave amino acids from the N-terminus of proteins and peptides. wikipedia.org Their modulation is of great significance because they are involved in a vast array of crucial biological processes. scbt.comnih.gov These enzymes play roles in protein maturation, signal transduction, cell cycle control, and the final digestion of proteins. mdpi.com

Table 2: Research Findings on the Effects of Aminopeptidase Inhibitors

| Organism/System | Inhibitor(s) | Observed Effect | Research Focus | Source |

|---|---|---|---|---|

| Panagrellus redivivus (nematode) | Amastatin, Epiamastatin , Bestatin, Puromycin | Amastatin was the most potent inhibitor of soluble and membrane-bound aminopeptidases. Epiamastatin was less effective on the soluble form. | Characterization of aminopeptidase activity and inhibition. | nih.gov |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Actinonin |

| Amastatin |

| Bestatin |

| This compound |

| Proctolin |

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N4O8.ClH/c1-9(2)7-12(22)17(28)20(31)25-16(11(5)6)19(30)24-15(10(3)4)18(29)23-13(21(32)33)8-14(26)27;/h9-13,15-17,28H,7-8,22H2,1-6H3,(H,23,29)(H,24,30)(H,25,31)(H,26,27)(H,32,33);1H/t12-,13+,15+,16+,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDUPCKQTDKNLS-TXUMRZAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]([C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39ClN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100992-59-4 | |

| Record name | Epiamastatin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Molecular Mechanisms of Action and Biological Targets

Selective Aminopeptidase (B13392206) Inhibition

Epiamastatin hydrochloride is characterized as a selective inhibitor of aminopeptidases. nih.gov This selectivity is crucial for its use as a research tool, allowing for the targeted study of specific aminopeptidase functions. The compound is the epimer of Amastatin (B1665947) at the 2-position. researchgate.net It is important to note that while several sources identify it as an aminopeptidase inhibitor, there is a conflicting suggestion in the literature that the 2S-hydroxyl group, which is different in Epiamastatin, is important for the stability of the initial enzyme-inhibitor complex, raising questions about its inhibitory activity. researchgate.net However, its inhibitory action against certain enzymes, such as archaelysin family metallopeptidase 2 (AMZ2), has been noted.

The unique structural features of this compound are believed to promote specific binding to target aminopeptidases. This specificity ensures that the inhibitor interacts preferentially with these enzymes over other proteases, which is a critical aspect for its application in biochemical studies. The affinity of an inhibitor for its target enzyme is a measure of the strength of the binding interaction.

This compound is characterized by its ability to form stable complexes with the active site of the enzyme. nih.gov The active site is the region of the enzyme where substrate molecules bind and undergo a chemical reaction. By forming a stable complex within this site, this compound can effectively block the access of the natural substrate, thereby inhibiting the enzyme's activity.

By binding to the active site and altering the enzyme's conformation, this compound effectively modulates its catalytic activity. nih.gov This modulation results in a decrease in the rate at which the enzyme converts its substrate into product, a measure known as the substrate turnover rate. This influence on catalytic activity is the ultimate outcome of the enzyme-inhibitor interaction.

| Parameter | Description | Effect of this compound |

|---|---|---|

| Catalytic Activity | The rate at which an enzyme catalyzes a reaction. | Modulated/Inhibited |

| Substrate Turnover | The number of substrate molecules converted to product per enzyme molecule per unit of time. | Decreased |

The study of the kinetics of enzyme inhibition by this compound can provide a distinct profile that helps in elucidating the precise mechanism of action. nih.gov Enzyme kinetics, the study of the rates of enzyme-catalyzed chemical reactions, can reveal details about the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the strength of the inhibitor.

| Kinetic Parameter | Description | Potential Impact of this compound |

|---|---|---|

| Ki (Inhibition Constant) | A measure of the inhibitor's potency. | A low Ki would indicate high potency. |

| Mode of Inhibition | The mechanism by which the inhibitor reduces enzyme activity. | To be determined through kinetic studies. |

Downstream Biochemical and Cellular Pathways

The inhibition of aminopeptidases by compounds like this compound can have significant effects on various downstream biochemical and cellular pathways. Aminopeptidases play essential roles in protein metabolism, signal transduction, and cellular regulation. nih.gov By blocking the function of these enzymes, their downstream effects can be studied.

The specific downstream biochemical and cellular pathways affected by this compound are not extensively detailed in the currently available scientific literature. However, based on the known functions of aminopeptidases, inhibition could potentially impact processes such as cell proliferation, differentiation, and apoptosis. For instance, the inhibition of intracellular aminopeptidases has been shown to suppress the proliferation of C2C12 myoblasts. Further research is required to delineate the precise signaling cascades and cellular responses modulated by the inhibitory action of this compound.

Insights into Proteolytic Regulation

Proteolytic enzymes, or proteases, are crucial for maintaining cellular health by degrading and recycling damaged or unnecessary proteins. Inhibitors of these enzymes can have profound effects on cellular function. While the direct inhibitory profile of this compound on a wide range of proteases is a subject of ongoing research, its actions are thought to influence the delicate balance of protein turnover within the cell. The regulation of proteolysis is a vital component of cellular homeostasis, and compounds that perturb this balance can trigger various cellular responses.

Role in Metabolic Control Mechanisms

Cellular metabolism encompasses a complex network of biochemical reactions essential for energy production and the synthesis of cellular components. The regulation of these metabolic pathways is critical for adapting to changing environmental conditions and maintaining cellular homeostasis. This compound's interactions within these metabolic networks may alter cellular energy status and biosynthetic capabilities, thereby influencing cell fate.

Implications for Neuropeptide Processing and Signal Attenuation

Neuropeptides are small protein-like molecules used by neurons to communicate with each other. The processing and signaling of neuropeptides are critical for a wide range of physiological functions. While direct evidence linking this compound to neuropeptide processing is still emerging, its potential to modulate proteolytic and signaling pathways suggests it could have implications for neuronal communication and signal attenuation.

Interactions with p53 Protein and Associated Complexes

The p53 protein is a critical tumor suppressor that plays a central role in preventing cancer formation. It functions by responding to cellular stress signals and orchestrating a response that can include cell cycle arrest, DNA repair, or apoptosis (programmed cell death).

Identification as a p53 Affinity Molecule

Research has identified this compound as a molecule with an affinity for the p53 protein. This interaction is of significant interest due to the central role of p53 in cancer biology. The ability of a small molecule to bind to p53 opens up possibilities for modulating its activity.

Potential Modulatory Effects on p53/MDM2 Complex Interactions

The activity of p53 is tightly regulated by another protein, MDM2, which binds to p53 and targets it for degradation. biomedres.usbiomedres.us This interaction forms a negative feedback loop that keeps p53 levels in check under normal conditions. biomedres.usbiomedres.us In many cancers, MDM2 is overexpressed, leading to the excessive degradation of p53 and thereby promoting tumor growth. biomedres.usbiomedres.us

Small molecules that can disrupt the interaction between p53 and MDM2 are of great therapeutic interest as they can stabilize p53, allowing it to carry out its tumor-suppressive functions. nih.govnih.govmdpi.com While the precise nature of this compound's effect on the p53/MDM2 complex is an area of active investigation, its affinity for p53 suggests a potential to modulate this critical protein-protein interaction. By interfering with the binding of MDM2 to p53, molecules with this capability could lead to an increase in cellular p53 levels, thereby restoring its ability to control cell growth and induce apoptosis in cancer cells. nih.govmdpi.com

Theoretical Basis for Influencing p53 Degradation Pathways

Due to the lack of available information on "this compound," a theoretical basis for its influence on p53 degradation pathways cannot be formulated.

Preclinical Investigations and Biological System Studies

In Vitro Enzymatic and Cellular Assays

In vitro studies form the foundation of understanding a compound's biochemical activity. For Epiamastatin hydrochloride, these assays have primarily focused on its potential to inhibit aminopeptidases, often in direct comparison to its more active counterpart, Amastatin (B1665947).

Quantitative Enzyme Inhibition Assays

Direct enzymatic assays have demonstrated that this compound is a significantly less effective inhibitor of aminopeptidases compared to Amastatin. In a study investigating aminopeptidase (B13392206) activity from the nematode Panagrellus redivivus, Epiamastatin was found to be a less potent inhibitor of the soluble aminopeptidase fraction than Amastatin. While this study confirmed some level of interaction, it highlighted a substantial difference in inhibitory efficacy between the two isomers.

Determination of Kinetic Parameters (e.g., Kᵢ, IC₅₀ values)

Detailed kinetic parameters for this compound are largely absent from the scientific literature. In the comparative study on P. redivivus aminopeptidases, while IC₅₀ and Kᵢ values were determined for Amastatin, showcasing its competitive inhibition, no such specific values were reported for Epiamastatin. This lack of data is consistent with other sources that describe this compound as being pharmacologically inactive in comparison to Amastatin. The structural difference, specifically the stereochemistry at the 2-position of the N-terminal amino acid residue, is thought to be critical for potent enzyme binding, with the configuration in Amastatin being essential for a stable initial complex with the enzyme.

Profiling of Inhibitory Specificity Across Aminopeptidase Subtypes

Comprehensive profiling of this compound's inhibitory activity against a broad panel of aminopeptidase subtypes has not been reported. While it is generally classified as a metallo-protease inhibitor with selectivity for aminopeptidases, the specifics of this selectivity are not well-documented. In contrast, Amastatin is known to inhibit a range of aminopeptidases, including aminopeptidase A, aminopeptidase N, and leucine aminopeptidase, but does not inhibit aminopeptidase B. The inhibitory spectrum of this compound remains largely uncharacterized.

Studies on Cell Proliferation and Differentiation in Defined Model Systems

There is a notable absence of published studies investigating the direct effects of this compound on cell proliferation and differentiation in defined model systems. While aminopeptidase inhibitors as a class are known to influence these cellular processes, research has predominantly focused on potent inhibitors like Amastatin and Bestatin (B1682670).

Subcellular Distribution of Aminopeptidase Activity and Inhibitor Effects

Investigations into the subcellular localization of aminopeptidase activity have provided some context for the action of inhibitors. In the nematode P. redivivus, aminopeptidase activity was found in both soluble (cytosolic) and membrane-associated fractions. The inhibitory effect of Epiamastatin was specifically noted as being weaker against the soluble aminopeptidase activity. This suggests that the subcellular location of the target enzyme can be a factor in inhibitor efficacy, although the specific effects of this compound on membrane-associated aminopeptidases have not been detailed.

In Vivo Mechanistic Studies in Model Organisms

A thorough search of the scientific literature reveals a lack of in vivo mechanistic studies for this compound in any model organisms. Research efforts have been concentrated on its more biologically active stereoisomer, Amastatin.

Evaluation in Invertebrate Models (e.g., Panagrellus redivivus nematode)

There is currently no publicly available scientific literature detailing the evaluation of this compound in the invertebrate model Panagrellus redivivus or any other nematode species. The use of model organisms like nematodes is a common practice in early-stage drug discovery to assess toxicity, bioavailability, and basic biological effects. The absence of such studies for this compound suggests that its characterization in these systems has not been published or is yet to be undertaken.

Assessment of Proteolytic Processes in Living Systems

Proteolytic processes, the breakdown of proteins into smaller polypeptides or single amino acids, are fundamental to countless physiological functions. Aminopeptidase inhibitors are valuable tools for studying these processes. However, specific in vivo studies detailing the use of this compound to assess proteolytic processes in living systems are not described in the current body of scientific literature. Research in this area would be crucial to understanding the compound's specific inhibitory profile and its impact on protein turnover and metabolism in a whole-organism context.

Exploration of Functional Outcomes Related to Aminopeptidase Inhibition

The inhibition of aminopeptidases can lead to a variety of functional outcomes, depending on the specific enzymes targeted and the biological context. These outcomes can range from alterations in peptide hormone processing to modulation of the immune response. A thorough review of existing research reveals a lack of specific data on the non-therapeutic, functional outcomes directly attributable to the aminopeptidase inhibitory activity of this compound in preclinical models.

Investigation of p53 Pathway Modulation in Relevant Animal Models (Mechanistic focus, non-therapeutic outcomes)

The p53 pathway is a critical tumor suppressor pathway that regulates cell cycle arrest, apoptosis, and DNA repair. The potential for various compounds to modulate this pathway is an area of intense research. To date, there are no published studies that specifically investigate the mechanistic, non-therapeutic modulation of the p53 pathway by this compound in relevant animal models. Such investigations would be essential to determine if the compound has any off-target effects or potential for interacting with this key cellular signaling network, independent of its primary enzymatic inhibition.

Structure Activity Relationship Sar and Analog Development

Elucidation of Key Structural Motifs for Biological Activity

Epiamastatin is a diastereomer of the potent peptidase inhibitor amastatin (B1665947), from which it differs structurally by a single transposition of the hydroxyl group with a hydrogen atom at the C2 position. biosyn.com This seemingly minor stereochemical change renders epiamastatin pharmacologically inactive. biosyn.com The structure of amastatin is (2S, 3R)-3-Amino-2-hydroxy-5-methyl-hexanoyl]-Val-Val-Asp. biosyn.com

The biological activity of amastatin and related compounds is highly dependent on specific structural and stereochemical features. The (2S)-hydroxyl group is crucial for the stabilization of the rapidly formed collision complex [EI]. nih.gov The critical role of the (2S, 3R) configuration in the N-terminal amino acid residue is highlighted by the inactivity of its diastereomer, epiamastatin. This underscores the precise stereochemical requirements for effective inhibition of aminopeptidases.

The peptide chain length also plays a role in the potency of these inhibitors. Increasing the peptide chain length can lead to more potent inhibitors due to a slower binding process. nih.gov Specifically, tri- and tetrapeptide inhibitors tend to bind more strongly to aminopeptidase (B13392206) M than dipeptide inhibitors. nih.gov

Rational Design and Synthesis of Epiamastatin Hydrochloride Analogues

Given that epiamastatin is the pharmacologically inactive diastereomer of amastatin, the rational design and synthesis of analogues have logically focused on the active amastatin scaffold rather than that of epiamastatin. The goal of such research is to enhance the inhibitory potency, selectivity, and pharmacokinetic properties of the parent active compound.

The synthesis of amastatin analogues has been explored to understand the SAR. For instance, studies on bestatin (B1682670), a related aminopeptidase inhibitor, have shown that stereoisomers with a 2S configuration exhibit strong activity. ucsd.edu This further supports the understanding that the 2R configuration, as is presumed in epiamastatin, would lead to inactivity.

Impact of Chemical Modifications on Aminopeptidase Inhibition Potency and Selectivity

Chemical modifications of amastatin and related inhibitors have provided valuable insights into their interaction with aminopeptidases. As epiamastatin is inactive, studies on the impact of chemical modifications are centered on the active amastatin molecule to modulate its inhibitory profile.

Key findings from studies on amastatin and bestatin analogues include:

Substitution of the peptide chain: In bestatin analogues, substituting the L-leucine residue with other amino acids like isoleucine can increase activity, while substitutions with norleucine, norvaline, and others lead to a decrease in activity in a predictable order. ucsd.edu

Modification of the N-terminal side chain: In bestatin, substitutions for the benzyl (B1604629) group, such as with alkyl or phenyl groups, markedly decrease activity. Conversely, para-substitution on the phenyl ring with methyl, chloro, or nitro groups can enhance activity. ucsd.edu

Peptide chain length: For amastatin, a longer peptide chain generally results in more potent inhibition. nih.gov

These findings collectively indicate that modifications at various positions of the active inhibitor scaffold can significantly influence potency and selectivity, guiding the development of new and improved aminopeptidase inhibitors.

Development of Novel Peptidomimetic Inhibitors Based on Epiamastatin Scaffold

The development of peptidomimetic inhibitors aims to create molecules that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. Due to its lack of biological activity, the epiamastatin scaffold is not a viable starting point for the development of novel peptidomimetic inhibitors. Instead, the active amastatin scaffold would serve as the foundation for such endeavors.

The general strategy for developing peptidomimetics involves identifying the key pharmacophoric elements of the parent peptide and incorporating them into a non-peptide backbone. This can involve modifications such as unnatural amino acids, constrained cyclic structures, and altered peptide bonds to resist enzymatic degradation.

Comparative SAR Analysis with Related Aminopeptidase Inhibitors (e.g., Amastatin, Bestatin)

A comparative analysis of the SAR of epiamastatin with its active counterpart, amastatin, and the related inhibitor bestatin, reveals a consistent theme regarding the structural requirements for aminopeptidase inhibition.

| Compound | Key Structural Features | Biological Activity |

| Amastatin | (2S, 3R)-3-amino-2-hydroxy-5-methylhexanoyl N-terminal residue | Potent, slow-binding competitive inhibitor of aminopeptidases. nih.govnih.gov |

| Epiamastatin | Diastereomer of amastatin with a different stereochemistry at the C2 position (likely 2R). | Pharmacologically inactive. biosyn.com |

| Bestatin | (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine structure. | Potent, slow-binding competitive inhibitor of aminopeptidases. nih.govnih.gov |

The crucial difference lies in the stereochemistry of the α-hydroxy-β-amino acid residue at the N-terminus. Both amastatin and bestatin possess the (2S, 3R) configuration in this moiety, which is essential for their potent inhibitory activity. The (2S)-hydroxyl group is particularly important for the initial binding to the enzyme. nih.gov Epiamastatin's lack of activity is a direct consequence of its altered stereochemistry at this critical position, which prevents it from properly fitting into the active site of the target aminopeptidases.

Advanced Methodologies and Research Frontiers

X-ray Crystallography and Cryo-EM for Enzyme-Inhibitor Complex Structures

The precise understanding of how a drug molecule interacts with its target is fundamental to drug design and optimization. X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques that provide high-resolution three-dimensional structures of these interactions.

X-ray crystallography has been instrumental in revealing the atomic details of enzyme-inhibitor complexes. For instance, the structural analysis of 4-hydroxybenzoyl-CoA thioesterase complexed with inhibitors has demonstrated that only a single protein side chain, Ser(91), is directly involved in ligand binding. nih.gov The remaining interactions are mediated by the protein's backbone and surrounding solvent molecules. nih.gov Such studies suggest a mechanism where a hydrogen bond and a helix dipole moment polarize the acyl group's carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov

Cryo-EM is rapidly emerging as a complementary and sometimes superior technique for structural determination, especially for large and flexible protein complexes. duke.edu Resolutions approaching 2 Å are now achievable, revealing intricate details of ligand binding, including the positions of water molecules and ions. duke.edu For example, cryo-EM structures of MraY in complex with inhibitor analogues have elucidated how these compounds bind to a highly conserved site near the cytoplasmic face of the enzyme. researchgate.net This technique has also been used to dissect the inhibitory mechanism of large protein complexes like human α2-macroglobulin and to map the epitopes of inhibitory antibodies bound to enzymes such as Arginase 1. nih.govnih.gov

While specific crystallographic or cryo-EM data for Epiamastatin hydrochloride is not yet widely published, these methodologies represent the gold standard for elucidating its binding mode to target enzymes. The insights gained from such studies would be invaluable for understanding its mechanism of inhibition and for the rational design of more potent and selective derivatives.

Computational Chemistry, Molecular Dynamics, and Docking Simulations

Computational approaches are indispensable tools in modern drug discovery, offering predictive insights into molecular interactions and dynamics.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.govrsc.org This method is crucial for screening large libraries of compounds and for proposing binding hypotheses for novel inhibitors. nih.govnih.gov For example, docking studies have been used to identify potential inhibitors for the histamine (B1213489) H1 receptor and to evaluate the anticholinesterase activity of flavonoids. nih.govrsc.orgnih.gov

The combination of docking and MD simulations offers a powerful workflow for investigating the interaction of this compound with its biological targets. These computational studies can guide experimental work by prioritizing compounds for synthesis and biological evaluation.

Proteomic and Metabolomic Approaches for Global Biological Impact Assessment

To fully understand the biological effects of a compound, it is essential to look beyond its primary target and assess its impact on a global scale. Proteomics and metabolomics are large-scale analytical approaches that provide a snapshot of the proteins and metabolites present in a biological system.

Proteomics allows for the comprehensive analysis of the proteome, the entire set of proteins expressed by a cell or organism. nih.gov Chemical proteomic approaches can be used to identify the protein targets of a drug and to study how the proteome is altered in response to drug treatment. nih.gov For example, a proteome-wide atlas of drug mechanisms of action has been developed to define the cellular response to a wide range of small molecules. nih.gov This approach can uncover novel mechanisms of action and identify off-target effects. nih.gov

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. nih.gov By analyzing the metabolome, researchers can gain insights into how a drug affects various metabolic pathways. nih.govnih.gov Pharmacometabolomics, in particular, aims to identify metabolic signatures that can predict drug response and toxicity. nih.gov

Applying proteomic and metabolomic approaches to the study of this compound would provide a comprehensive understanding of its cellular effects, potentially revealing novel therapeutic applications and biomarkers for treatment response.

High-Throughput Screening Strategies for Discovery of New Modulators

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical or biological compounds for a specific biological target. sigmaaldrich.comyoutube.com HTS is a cornerstone of modern drug discovery, enabling the identification of "hit" compounds that can be further optimized into lead candidates.

HTS can be performed in various formats, from biochemical assays that measure the activity of a purified enzyme to cell-based assays that assess a compound's effect on a specific cellular pathway. nih.gov The use of automated robotic systems and advanced data analysis allows for the screening of millions of compounds in a short period. youtube.com For example, HTS has been used to screen for prescribing cascades among statin initiators and to identify targetable epigenetic mechanisms in meningiomas. nih.govnih.gov

HTS campaigns centered around the biological targets of this compound could lead to the discovery of novel modulators with improved properties, such as increased potency, selectivity, or better pharmacokinetic profiles.

Emerging Research Areas in Proteolytic Systems and p53 Pathways

The intricate networks of proteolytic systems and the tumor suppressor p53 pathway are critical areas of research in cancer and other diseases.

Proteolytic systems are essential for maintaining cellular homeostasis by degrading damaged or misfolded proteins. nih.gov The proteasome is a key component of this system, and its inhibition is a validated therapeutic strategy in oncology. nih.gov Research has shown that cells can develop resistance to proteasome inhibitors by upregulating compensatory proteolytic systems. nih.gov Understanding these resistance mechanisms is crucial for developing more effective therapies.

The p53 pathway is a central hub in the cellular stress response, and the p53 protein is often referred to as the "guardian of the genome." nih.govnih.gov Mutations in the TP53 gene are found in over half of all human cancers, making it a prime target for therapeutic intervention. nih.govnih.gov Strategies to restore wild-type p53 function or to target the oncogenic activities of mutant p53 are actively being pursued. mdpi.commdpi.com The interplay between p53 and metabolic pathways, such as the mevalonate pathway, is also an area of intense investigation. nih.gov

Investigating the effects of this compound on proteolytic systems and the p53 pathway could uncover novel therapeutic opportunities. For instance, if this compound were found to modulate the activity of key proteases or to influence the stability or activity of p53, it could have significant implications for the treatment of cancer and other diseases.

Unable to Generate Article on "this compound" Due to Lack of Available Research

Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient publicly available information to generate a detailed article on "this compound" according to the specific outline provided.

Repeated and targeted searches for "this compound" and its relationship with aminopeptidase (B13392206) biology, substrate specificity, p53 interaction, and its role as a biochemical probe did not yield any relevant research findings. The search results were consistently populated with information pertaining to a different compound, "Epinastine hydrochloride," which is a histamine H1 receptor antagonist and is not chemically related to the requested subject in the context of aminopeptidase inhibition.

The lack of accessible data makes it impossible to provide a scientifically accurate and thorough analysis for the following requested sections:

Conclusion and Future Research Directions

Opportunities for Interdisciplinary Collaboration and Translational Research:Without established biochemical properties and research interest, discussing opportunities for collaboration is purely speculative.

Furthermore, the request for detailed research findings and data tables could not be fulfilled as no such data for "Epiamastatin hydrochloride" was located in the public domain through the conducted searches.

It is possible that "this compound" is a compound with limited research, a different nomenclature, or is a proprietary substance not widely documented in public scientific databases. Therefore, the generation of a professional and authoritative article strictly adhering to the provided outline is not feasible at this time.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to study the enzyme inhibition mechanism of epiamastatin hydrochloride?

- Methodological Answer : Use fluorescence-based assays or spectrophotometric techniques to monitor real-time enzymatic activity changes. Design experiments to measure kinetic parameters (e.g., , ) under varying inhibitor concentrations. Structural analysis via X-ray crystallography or molecular docking can clarify interactions between the compound’s coumarin moiety and the enzyme’s active site .

- Key Considerations : Ensure purity of the enzyme and inhibitor, control pH/temperature, and validate results with competitive/non-competitive inhibition models.

Q. How can researchers ensure reproducibility when testing this compound’s effects on aminopeptidases?

- Methodological Answer : Follow standardized protocols for enzyme preparation and inhibitor dilution. Document batch-specific variations (e.g., solvent purity, storage conditions). Include positive/negative controls (e.g., known inhibitors like bestatin) and validate findings across multiple enzyme sources (e.g., mammalian vs. microbial) .

- Data Reporting : Use supplemental files to share raw kinetic datasets, reagent lot numbers, and instrument calibration details .

Advanced Research Questions

Q. How should researchers resolve contradictions in kinetic data when this compound exhibits mixed inhibition behavior?

- Methodological Answer : Apply global curve-fitting analysis to distinguish between competitive, non-competitive, and uncompetitive inhibition. Use surface plasmon resonance (SPR) to measure binding affinities independently of catalytic activity. Replicate experiments under varying substrate concentrations and inhibitor ratios to identify confounding factors .

- Case Study : If values conflict with fluorescence quenching data, investigate whether the coumarin group induces fluorescence artifacts or allosteric modulation .

Q. What structural features of this compound contribute to its selectivity for specific aminopeptidases?

- Methodological Answer : Perform comparative molecular dynamics simulations between target and non-target enzymes. Mutagenesis studies can identify critical residues in the enzyme’s active site. Synthesize analogs (e.g., with modified coumarin or backbone groups) to isolate structural determinants of specificity .

- Validation : Cross-validate computational predictions with inhibitory assays using recombinant enzyme variants .

Q. How can in vivo models be optimized to study this compound’s pharmacological effects without confounding variables?

- Methodological Answer : Use conditional knockout models to isolate target enzyme contributions. Pair pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) with pharmacodynamic endpoints (e.g., substrate accumulation assays). Control for off-target effects via transcriptomic/proteomic screening .

- Data Integration : Apply ANOVA or machine learning to distinguish compound-specific effects from background variability in metabolic pathways .

Data Interpretation and Reporting

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model dose-response curves. For heterogeneous datasets, apply bootstrap resampling or Bayesian hierarchical models. Report 95% confidence intervals and effect sizes to contextualize significance .

- Common Pitfalls : Avoid overfitting by validating models with independent datasets .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer : Investigate bioavailability limitations (e.g., plasma protein binding, metabolic stability) using LC-MS/MS. Test prodrug formulations or co-administration with bioavailability enhancers (e.g., cyclodextrins). Use ex vivo organotypic models to bridge in vitro-in vivo gaps .

Key Structural and Functional Properties of this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。